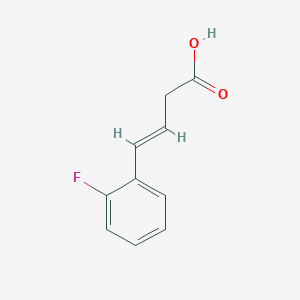

(E)-4-(2-fluorophenyl)but-3-enoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

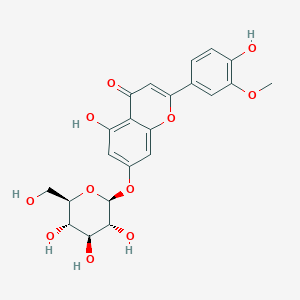

(E)-4-(2-Fluorophenyl)but-3-enoic acid, also known as 2-fluoro-3-phenylbut-2-enoic acid, is a compound belonging to the class of organic compounds known as phenylacetic acids. It is a colorless, crystalline solid that is soluble in hot water and miscible with most organic solvents. This compound has been extensively studied due to its wide range of applications in the scientific research field.

Detailed Synthesis Method

Design of the Synthesis Pathway

The synthesis pathway for (E)-4-(2-fluorophenyl)but-3-enoic acid involves the preparation of 2-fluorobenzene, which is then reacted with crotonaldehyde to form (E)-4-(2-fluorophenyl)but-3-enal. This aldehyde is subsequently oxidized to form the desired product, (E)-4-(2-fluorophenyl)but-3-enoic acid.

Starting Materials

Benzene, Fluorine gas, Crotonaldehyde, Sodium borohydride, Hydrochloric acid, Sodium hydroxide, Potassium permanganate, Sulfuric acid, Sodium sulfate, Methanol, Ethanol, Wate

Reaction

1. Nitrate benzene with nitric acid to form nitrobenzene., 2. Reduce nitrobenzene to aniline using sodium borohydride., 3. React aniline with sulfuric acid to form diazonium salt., 4. React diazonium salt with hydrochloric acid to form 2-fluorobenzene., 5. React 2-fluorobenzene with crotonaldehyde in the presence of sodium hydroxide to form (E)-4-(2-fluorophenyl)but-3-enal., 6. Oxidize (E)-4-(2-fluorophenyl)but-3-enal using potassium permanganate in the presence of sulfuric acid to form (E)-4-(2-fluorophenyl)but-3-enoic acid., 7. Purify the product using recrystallization with methanol and ethanol, and dry using sodium sulfate.

Scientific Research Applications

(E)-4-(2-Fluorophenyl)but-3-enoic acid has been used in a variety of scientific research applications. It has been used as an intermediate in the synthesis of various pharmaceuticals, including the anticonvulsant drug lamotrigine. It has also been used in the preparation of a variety of fluorinated compounds, such as fluorinated steroids and fluorinated amino acids. Additionally, it has been used in the synthesis of various heterocyclic compounds, such as indoles and pyrroles.

Mechanism Of Action

(E)-4-(2-Fluorophenyl)but-3-enoic acid acts as a weak acid in aqueous solution. It is believed to undergo a proton transfer reaction with water, forming a hydronium ion and a (E)-4-(2-fluorophenyl)but-3-enoic acidhenylbut-2-enoate anion. The anion is then believed to undergo a condensation reaction with a second molecule of (E)-4-(2-fluorophenyl)but-3-enoic acid, forming a cyclic dimer. This dimer is believed to be the active species in the reaction.

Biochemical And Physiological Effects

(E)-4-(2-Fluorophenyl)but-3-enoic acid has been studied for its biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition is believed to be responsible for the anticonvulsant effects of lamotrigine, a drug synthesized using (E)-4-(2-fluorophenyl)but-3-enoic acid. Additionally, it has been found to inhibit the enzyme 5-alpha-reductase, which is involved in the metabolism of testosterone.

Advantages And Limitations For Lab Experiments

(E)-4-(2-Fluorophenyl)but-3-enoic acid has several advantages and limitations in laboratory experiments. One of the main advantages is its relatively low cost, which makes it an attractive option for synthesis of various compounds. Additionally, it is relatively stable in solution, allowing for long-term storage. However, one of the main limitations is its low solubility in water, which can make it difficult to use in aqueous solutions.

Future Directions

The potential applications of (E)-4-(2-Fluorophenyl)but-3-enoic acid are vast. One potential future direction is to explore its use in the synthesis of various heterocyclic compounds, such as indoles and pyrroles. Additionally, its use in the synthesis of fluorinated compounds could be further explored. Additionally, further research could be conducted to explore its potential as an inhibitor of various enzymes, such as acetylcholinesterase and 5-alpha-reductase. Finally, its use in the synthesis of various pharmaceuticals could be further explored.

properties

IUPAC Name |

(E)-4-(2-fluorophenyl)but-3-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO2/c11-9-6-2-1-4-8(9)5-3-7-10(12)13/h1-6H,7H2,(H,12,13)/b5-3+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIEZMEORTPFVES-HWKANZROSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CCC(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/CC(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-4-(2-fluorophenyl)but-3-enoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3,5,9-Tetramethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B180656.png)

![1-Oxa-9-azaspiro[5.5]undecan-5-amine](/img/structure/B180660.png)

![7-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B180663.png)

![1,4-Dioxaspiro[4.5]dec-7-en-8-yl trifluoromethanesulfonate](/img/structure/B180665.png)